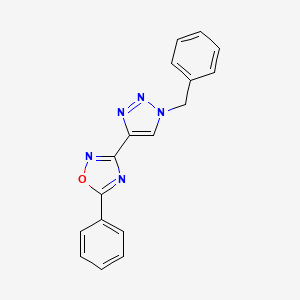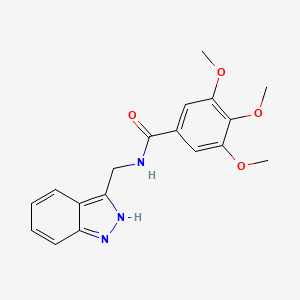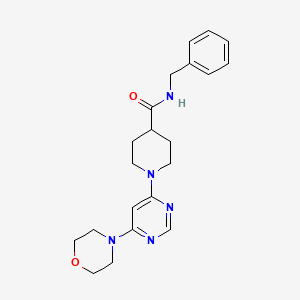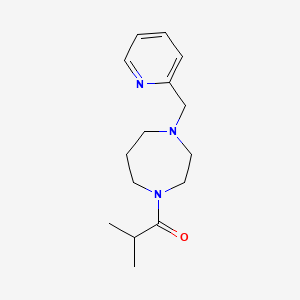
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a triazole derivative that has been synthesized using various methods. It has been found to exhibit significant biological activity, making it an important molecule for scientific research.
Mechanism of Action
The exact mechanism of action of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain enzymes that are involved in DNA replication.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer cells. It has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its potential to exhibit significant biological activity. This makes it a valuable tool for researchers who are studying various biological processes. Additionally, the compound is relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, which can limit its usefulness in certain applications. Additionally, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole. One promising area of research is the development of new drugs based on the compound's biological activity. Another potential direction is the study of the compound's mechanism of action, which may lead to a better understanding of various biological processes. Additionally, further research may be needed to fully explore the compound's potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of benzyl azide and phenylacetylene with copper (I) iodide as a catalyst in a solvent such as dimethylformamide. This reaction leads to the formation of the triazole ring, which is then cyclized with the help of phosphorus oxychloride to form the oxadiazole ring. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
The compound 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research has been in the field of medicinal chemistry. The compound has been found to exhibit significant biological activity, including antitumor, antimicrobial, and antifungal properties. It has also been found to exhibit inhibitory effects on various enzymes, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
3-(1-benzyltriazol-4-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-3-7-13(8-4-1)11-22-12-15(19-21-22)16-18-17(23-20-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMASUHKOTEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B7548728.png)
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)



![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7548780.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)


